(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(2-morpholin-4-ylethyl)formamide
Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(2-morpholin-4-ylethyl)formamide (CAS: 349130-87-6) is an isoxazole-derived compound with a molecular formula of C₁₇H₂₀ClN₃O₃ and a molecular weight of 349.81 g/mol . Its structure features a 2-chlorophenyl group at the 3-position of the isoxazole ring, a methyl group at the 5-position, and a formamide group linked to a 2-morpholin-4-ylethyl moiety at the 4-position (Fig. 1).
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-12-15(16(20-24-12)13-4-2-3-5-14(13)18)17(22)19-6-7-21-8-10-23-11-9-21/h2-5H,6-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCJPCQZYFKIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(2-morpholin-4-ylethyl)formamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Substitution Reactions: Introduction of the 2-chlorophenyl and 5-methyl groups can be done through electrophilic aromatic substitution or other suitable methods.
Formamide Formation: The final step involves the reaction of the isoxazole derivative with N-(2-morpholin-4-ylethyl)amine to form the formamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the isoxazole ring.
Reduction: Reduction reactions could target the formamide group, potentially converting it to an amine.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential antimicrobial , anti-inflammatory , and anticancer properties:
- Antimicrobial Activity : Isoxazole derivatives are known for their ability to inhibit bacterial growth. Studies have indicated that modifications in the isoxazole structure can enhance antibacterial efficacy.
- Anti-inflammatory Properties : Research suggests that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Potential : Preliminary studies indicate that derivatives of isoxazole, including this compound, exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. The unique structural features of (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(2-morpholin-4-ylethyl)formamide allow for various substitution reactions, facilitating the synthesis of related compounds with tailored biological activities.
Case Study 1: Anticancer Evaluation
In a study conducted by the National Cancer Institute (NCI), this compound was tested against a panel of cancer cell lines. The results demonstrated significant cytotoxicity, with mean growth inhibition values indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of isoxazole derivatives, including this compound, revealed notable activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis indicated that the chlorophenyl and morpholine groups play crucial roles in enhancing antimicrobial efficacy.
Mechanism of Action
The mechanism of action of (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(2-morpholin-4-ylethyl)formamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)-N-(phenylcarbonylamino)formamide
- CAS : 1026307-03-8
- Key Features: Replaces the morpholine-ethyl group with a phenylcarbonylamino moiety.
- This substitution may alter receptor binding affinity due to steric or electronic effects .
3-(2-Chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)formamide
- CAS : Referenced as 3D-FC169585
- Key Features : Contains a trifluoromethoxy-phenyl group instead of morpholine-ethyl.
- Implications : The trifluoromethoxy group is strongly electron-withdrawing, which could increase resistance to oxidative metabolism. This substitution may also enhance membrane permeability due to increased hydrophobicity .
N-((3,4-Dimethoxyphenyl)methyl)(3-(2-Chloro-6-fluorophenyl)-5-methylisoxazol-4-YL)formamide
- Key Features : Features a 3,4-dimethoxybenzyl group and a 2-chloro-6-fluorophenyl substitution.
Physicochemical and Pharmacokinetic Comparison
Notes:
- The morpholine group in the target compound likely improves water solubility compared to analogues with purely aromatic substituents.
Biological Activity
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(2-morpholin-4-ylethyl)formamide, a synthetic organic compound, is part of the isoxazole class known for diverse biological activities. This compound is being explored for its potential applications in medicinal chemistry, particularly in drug development targeting various diseases, including cancer and infections.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : 3-(2-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-4-carboxamide
- Molecular Formula : C17H20ClN3O3
- Molecular Weight : 349.8 g/mol
The structure includes a chlorophenyl group and a morpholine moiety, which may influence its biological activity and interaction with cellular targets.
The biological activity of this compound is hypothesized to involve interactions with specific proteins or enzymes within cells. Isoxazole derivatives often modulate the activity of various biological targets, potentially leading to effects such as:
- Anticancer Activity : By inhibiting tumor growth or inducing apoptosis.
- Antimicrobial Effects : By disrupting bacterial or fungal cell functions.
- Anti-inflammatory Properties : By modulating inflammatory pathways.
Biological Activity Overview
Recent studies have highlighted the biological potential of this compound. Here are some key findings:
Anticancer Activity
Research indicates that derivatives of isoxazole can exhibit significant anticancer properties. For instance, similar compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines. The antiproliferative activity of related compounds was evaluated, revealing IC50 values ranging from 0.15 to 0.24 μM in specific cancer models .
Antimicrobial Properties
Isoxazoles are recognized for their antimicrobial properties. Preliminary evaluations suggest that this compound may exhibit activity against certain bacterial strains, although detailed studies are required to confirm these effects.
Anti-inflammatory Effects
The compound's potential to modulate inflammatory responses is currently under investigation. Isoxazole derivatives have been linked to the inhibition of pro-inflammatory cytokines, suggesting a possible pathway for therapeutic application in inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Anticancer Activity (IC50) | Other Biological Activities |
|---|---|---|---|
| Compound A | Similar | 0.22 μM | Antimicrobial |
| Compound B | Similar | 0.15 μM | Anti-inflammatory |
| Target Compound | This compound | Pending Evaluation | Pending Evaluation |
Case Studies and Research Findings
- In Vivo Studies : In animal models, compounds similar to this compound have demonstrated moderate tumor growth inhibition when administered at doses of 100 mg/kg over a period .
- Cell Line Studies : Compounds evaluated against various cancer cell lines showed significant inhibition of cell growth, suggesting that modifications to the isoxazole structure could enhance efficacy .
- Pharmacodynamics and Safety Profile : Ongoing studies aim to assess the pharmacodynamics and safety profile of this compound in preclinical trials, focusing on its bioavailability and therapeutic window.
Q & A
Q. What are the optimal synthetic routes for preparing (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(2-morpholin-4-ylethyl)formamide?
- Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:
Formation of the isoxazole core : Reacting 2-chlorobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization with acetylenic esters.
Functionalization : Introducing the morpholine-ethylamine moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the isoxazole-4-carboxylic acid derivative and 2-morpholinoethylamine .
Purification : Use column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (ethyl acetate/hexane) to achieve >95% purity.
Key monitoring techniques: Thin-layer chromatography (TLC) for reaction progress, NMR for intermediate validation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer: Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and connectivity (e.g., δ 7.3–7.5 ppm for aromatic protons, δ 3.5–3.7 ppm for morpholine protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 376.12) .
- X-ray Crystallography : For unambiguous structural determination (using SHELX software for refinement) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and stability .
Q. How can computational tools predict the compound’s electronic properties and reactivity?
- Methodological Answer:
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and local ionization potential maps, identifying nucleophilic/electrophilic sites .
- Noncovalent Interactions : Apply NCI plots (via Multiwfn) to visualize hydrogen bonds and van der Waals interactions between the morpholine group and biological targets .
Advanced Research Questions
Q. How can structural contradictions between computational models and experimental data (e.g., crystallography) be resolved?
- Methodological Answer:
- Cross-Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray crystal structures. Discrepancies in bond angles >2° may indicate solvation effects or crystal packing forces .
- Dynamic Simulations : Perform molecular dynamics (MD) simulations to assess conformational flexibility in solution vs. solid state .
Q. What strategies mitigate impurities during synthesis, and how are they quantified?
- Methodological Answer:
- Impurity Profiling : Use HPLC-MS with a C18 column (acetonitrile/water gradient) to detect by-products (e.g., unreacted intermediates or hydrolysis products).
- Control Measures : Optimize reaction stoichiometry (e.g., 1.2 eq. of 2-morpholinoethylamine) and inert atmosphere to prevent oxidation .
- Regulatory Compliance : Follow ICH guidelines for impurity thresholds (<0.1% for unknown impurities) .
Q. What mechanistic insights explain the compound’s biological activity in cancer therapy?
- Methodological Answer:
- Target Identification : Screen against kinase libraries (e.g., EGFR or PI3K) using fluorescence polarization assays. The morpholine group may enhance solubility and membrane permeability .
- SAR Studies : Modify the 2-chlorophenyl group to 4-fluorophenyl and compare IC₅₀ values to assess steric/electronic effects .
Q. How can crystallographic data improve drug design for this compound?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
